cis-2-Methylcyclohexanecarboxylic acid

Descripción general

Descripción

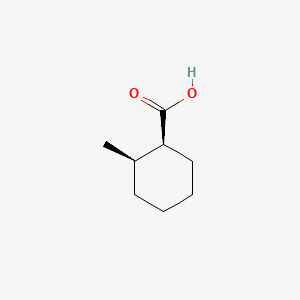

cis-2-Methylcyclohexanecarboxylic acid: is a cyclohexane derivative with the molecular formula C8H14O2 . It is a carboxylic acid with a methyl group attached to the second carbon of the cyclohexane ring in the cis configuration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: cis-2-Methylcyclohexanecarboxylic acid can be synthesized through the catalytic hydrogenation of o-toluic acid. This process involves the reduction of the aromatic ring to form the cyclohexane ring while maintaining the carboxylic acid functional group . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .

Análisis De Reacciones Químicas

Epimerization to trans-2-Methylcyclohexanecarboxylic Acid

Epimerization under alkaline conditions converts the cis isomer to its thermodynamically favored trans counterpart. A patented method achieves this via treatment with potassium hydroxide (2–3 equivalents) at 130–220°C for 2–8 hours :

| Condition | Result | Purity (%) | Yield (%) |

|---|---|---|---|

| 180–190°C, 24 hrs | trans-2-Methylcyclohexanecarboxylic acid | 98.0 | 77.7 |

| Recrystallization | Improved purity | 99.5 | – |

This reaction proceeds via base-mediated deprotonation and ring inversion, with steric hindrance in the cis isomer driving equilibration toward the trans form .

Esterification and Solvolysis

In alcoholic media, cis-2-methylcyclohexanecarboxylic acid undergoes esterification, with reactivity trends dependent on solvent polarity :

| Solvent | Relative Reaction Rate |

|---|---|

| Methanol | 1.00 (reference) |

| Ethanol | 0.78 |

| t-Pentanol | 0.12 |

The reduced rate in bulky alcohols correlates with decreased nucleophilicity and increased steric hindrance .

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., HCl or sulfonic acids), this compound undergoes epimerization or dehydration. For example:

-

HCl (reflux) : Converts cis to trans isomer via carbocation intermediate .

-

4-Bromonaphthalene-1-sulfonic acid : Accelerates epimerization at 150–200°C .

Oxidation Reactions

While direct oxidation data for the cis isomer is limited, analogous cyclohexanecarboxylic acids undergo γ-lactonization under Mn-catalyzed conditions. For example:

-

Catalyst : (S,S)-Mn(CF₃bpeb) enables primary C–H oxidation with >99% enantioselectivity .

-

Substrate : cis-4-Methylcyclohexanecarboxylic acid forms γ-lactone at axial C–H bonds .

Comparative Stability and Reactivity

The cis isomer’s stability is lower than the trans form due to 1,3-diaxial strain. Key comparisons include:

| Property | cis-Isomer | trans-Isomer |

|---|---|---|

| Melting Point | Not reported | 51–53°C |

| Epimerization Ease | High | Resistant |

| Solubility in Shellsol 71 | Moderate | Low |

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

Cis-2-Methylcyclohexanecarboxylic acid serves as a precursor in the synthesis of various chemical derivatives. Its unique stereochemistry allows for the creation of compounds with different biological or chemical properties through reactions such as esterification and amidation. These derivatives can be utilized in pharmaceuticals, agrochemicals, and specialty chemicals .

Biological Studies

Research has indicated that this compound may exhibit specific biological activities due to its structural configuration. Studies have explored its potential as a chiral building block in the synthesis of biologically active molecules. The compound's ability to influence stereochemistry can lead to variations in biological activity, making it a candidate for further pharmacological research .

Environmental Chemistry

The compound has been studied in the context of environmental chemistry, particularly regarding its behavior and degradation in aquatic systems. Its structural similarities to other cyclohexane derivatives allow researchers to draw parallels in biodegradation studies, assessing how geometric isomers impact microbial degradation processes . This research is vital for understanding the environmental fate of similar compounds following chemical spills or contamination events.

Case Study: Chemical Spill Analysis

A relevant case study involved the investigation of the 2014 crude MCHM chemical spill in West Virginia, where this compound was among the compounds analyzed for their environmental impact. The study highlighted the importance of characterizing spilled chemicals to assess public health risks and develop effective decontamination strategies . The findings underscored how structural properties influence the persistence and toxicity of organic compounds in water systems.

Mecanismo De Acción

The mechanism of action of cis-2-Methylcyclohexanecarboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets and pathways to exert its effects. For example, its anticancer activity could involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary based on the context of its use.

Comparación Con Compuestos Similares

cis-2-Methylcyclohexanecarboxylic acid can be compared with other similar compounds, such as:

trans-2-Methylcyclohexanecarboxylic acid: Differing in the spatial arrangement of the methyl group, which can affect its chemical properties and reactivity.

Cyclohexanecarboxylic acid: Lacking the methyl group, which can influence its physical and chemical characteristics.

2-Methylcyclohexanol: The alcohol derivative of this compound, with different reactivity and applications

Actividad Biológica

Cis-2-Methylcyclohexanecarboxylic acid is an organic compound characterized by its unique cis configuration, which influences its biological activity and potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Biological Activity Overview

This compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and potential therapeutic effects. Its unique stereochemistry contributes to its reactivity and interactions with biological systems.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound can modulate inflammatory responses. For instance, studies on carboxylic acids have shown their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro. This suggests that this compound may possess similar properties, warranting further investigation into its mechanisms of action.

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies demonstrate that derivatives of cyclohexanecarboxylic acids exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The specific impact of this compound on microbial growth remains to be fully elucidated.

Case Study 1: In Vitro Cytokine Modulation

In a study examining the immunomodulatory effects of various carboxylic acids, this compound was tested for its ability to influence cytokine production in cultured lymphocytes. Results indicated a reduction in IFN-γ levels, suggesting a potential role in modulating immune responses (Petersen et al., 2009).

Case Study 2: Antimicrobial Screening

A comparative study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated moderate inhibitory effects, indicating its potential as a lead compound for further development (Leung & Finlay, 1991).

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Molecular Formula | Melting Point (°C) | Unique Features |

|---|---|---|---|

| This compound | CHO | 150-151 | Cis configuration influences activity |

| Trans-2-Methylcyclohexanecarboxylic Acid | CHO | Varies | Different stereochemistry |

| Cyclohexanecarboxylic Acid | CHO | Varies | Base structure without methyl group |

| 3-Methylcyclohexanecarboxylic Acid | CHO | Varies | Methyl group at different position |

The distinct cis configuration of this compound may lead to varied reactivity and biological effects compared to its trans isomer and other related compounds.

Propiedades

IUPAC Name |

(1S,2R)-2-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKXJRZPVDLHFY-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901246709 | |

| Record name | rel-(1R,2S)-2-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7076-91-7 | |

| Record name | rel-(1R,2S)-2-Methylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7076-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-2-Methylcyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007076917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(1R,2S)-2-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.